

Physicochemical and Computed Properties of 1-(1-Bromoethyl)-4-nitrobenzene

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Compound of Interest

Compound Name: **1-(1-Bromoethyl)-4-nitrobenzene**

Cat. No.: **B170261**

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Computational databases provide a foundational set of calculated properties for **1-(1-Bromoethyl)-4-nitrobenzene**. These values are typically determined through quantitative structure-property relationship (QSPR) models and basic molecular mechanics. A summary of these properties is presented below.

Property	Value	Source
Molecular Formula	C8H8BrNO2	PubChem[1][2]
Molecular Weight	230.06 g/mol	PubChem[1]
Exact Mass	228.97384 Da	PubChem[1]
Monoisotopic Mass	228.97384 Da	PubChem[1]
XLogP3	3	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Topological Polar Surface Area	45.8 Å ²	PubChem[1]
Heavy Atom Count	12	ECHEMI[3]
Complexity	161	PubChem[1]

Theoretical Spectroscopic and Electronic Properties

While direct theoretical studies on **1-(1-Bromoethyl)-4-nitrobenzene** are pending, we can project its properties based on the computational analysis of 1-Bromo-4-nitrobenzene, a structurally similar molecule.^[4] The methodologies employed in such studies, typically Density Functional Theory (DFT), provide reliable predictions of molecular structure, vibrational frequencies, and electronic properties.

Proposed Computational Methodology

The theoretical calculations for **1-(1-Bromoethyl)-4-nitrobenzene** would likely be performed using a quantum chemical package like Gaussian. A common and effective method involves the B3LYP level of theory with a 6-311++G(d,p) basis set.^[4] This approach is well-suited for optimizing molecular geometry and predicting spectroscopic data.

Predicted Vibrational Frequencies (FT-IR and FT-Raman)

The vibrational modes of **1-(1-Bromoethyl)-4-nitrobenzene** can be predicted using DFT calculations. The presence of the ethyl group would introduce additional vibrational modes compared to 1-Bromo-4-nitrobenzene. The following table provides a hypothetical assignment of key vibrational frequencies based on the analysis of its analogue.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹) (B3LYP/6-311++G(d,p))
NO ₂ Asymmetric Stretch	~1520
NO ₂ Symmetric Stretch	~1345
C-N Stretch	~850
C-Br Stretch	~650
Aromatic C-H Stretch	~3100
Aliphatic C-H Stretch	~2950

Predicted NMR Chemical Shifts

The ^1H and ^{13}C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.[4] The predicted shifts are crucial for the structural elucidation of the molecule.

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
CH (ethyl)	~5.2	~45
CH ₃ (ethyl)	~2.1	~25
Aromatic CH (ortho to NO ₂) **	~8.2	~124
Aromatic CH (ortho to bromoethyl)	~7.6	~129
Aromatic C (ipso to NO ₂) **	-	~148
Aromatic C (ipso to bromoethyl)	-	~145

Predicted Electronic Properties

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and kinetic stability of the molecule. These can be calculated using Time-Dependent DFT (TD-DFT).[4]

Property	Predicted Value (eV)
HOMO Energy	-7.0 to -7.5
LUMO Energy	-1.5 to -2.0
HOMO-LUMO Energy Gap (ΔE)	5.0 to 6.0

Experimental Protocols for Theoretical Calculations

The following outlines the standard computational protocol for determining the theoretical properties of **1-(1-Bromoethyl)-4-nitrobenzene**, based on established practices for similar

molecules.[\[4\]](#)

1. Molecular Structure Optimization:

- The initial molecular structure of **1-(1-Bromoethyl)-4-nitrobenzene** is drawn using a molecular editor and imported into the computational software.
- Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.
- The optimization is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

2. Vibrational Frequency Analysis:

- Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
- The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
- The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental FT-IR and FT-Raman spectra.

3. NMR Chemical Shift Calculation:

- The ^1H and ^{13}C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
- The calculations are performed at the B3LYP/6-311++G(d,p) level of theory.
- The calculated isotropic shielding values are referenced against a standard (e.g., tetramethylsilane) to obtain the chemical shifts.

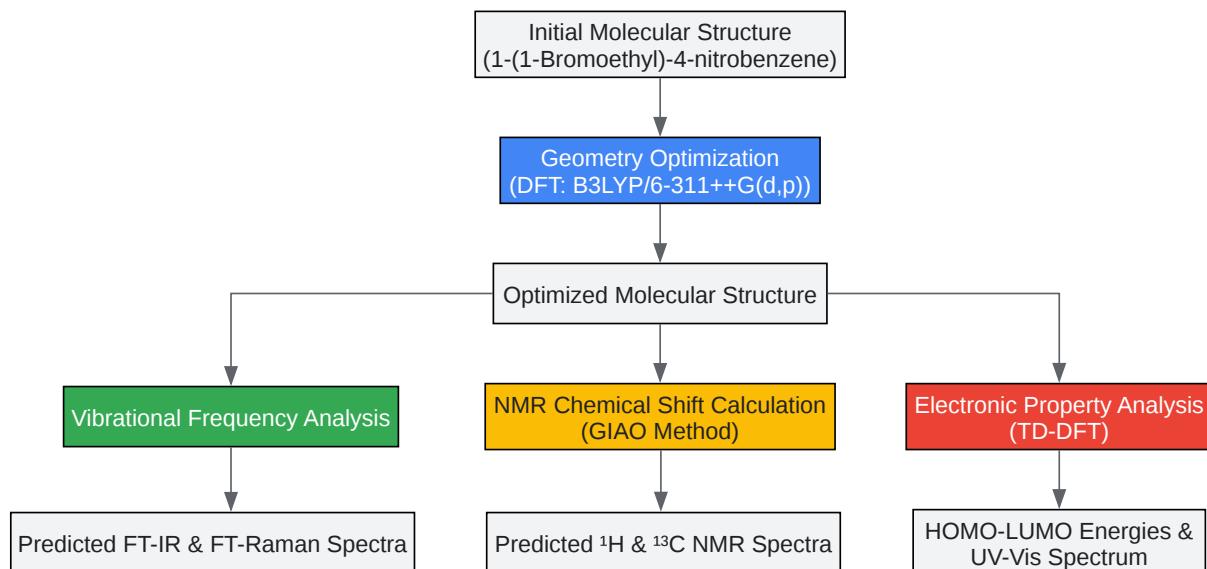
4. Electronic Property Analysis:

- The electronic properties, including HOMO and LUMO energies, are obtained from the optimized molecular structure.

- Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis).

Visualizing the Theoretical Calculation Workflow

The logical flow of a theoretical investigation into the properties of a molecule like **1-(1-Bromoethyl)-4-nitrobenzene** can be visualized as follows:



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Caption: Workflow for theoretical calculations of molecular properties.

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